1-Benzyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

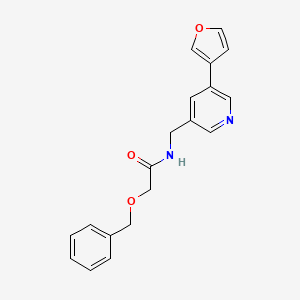

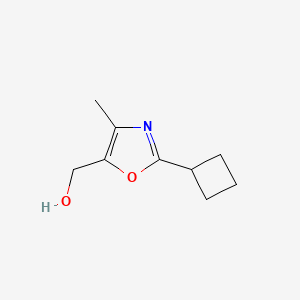

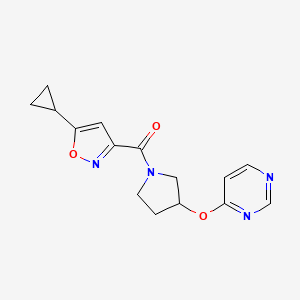

1-Benzyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride, also known as BZP hydrochloride or Benzylpiperazine, is a synthetic drug. Piperidines, which are part of its structure, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are important synthetic fragments for drug design. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular formula of this compound is C15H22ClN3O, and its molecular weight is 295.81. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications

Pharmacokinetics and Drug Design

Studies on analogs similar to "1-Benzyl-3-piperidin-4-ylimidazolidin-2-one hydrochloride" have focused on their pharmacokinetic properties and their role as potential therapeutic agents. For instance, the design and synthesis of novel Anaplastic Lymphoma Kinase (ALK) inhibitors, including compounds with modifications to improve stability against enzymatic hydrolysis in plasma, highlight the importance of chemical stability and metabolic considerations in drug design. These efforts aim to balance potency against ALK with pharmacokinetic properties suitable for in vivo efficacy in cancer treatment (Teffera et al., 2013).

Synthesis and Antimicrobial Activities

The synthesis and evaluation of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones as potential anti-tumor agents demonstrate the chemical versatility of the imidazolidinone core. These compounds exhibit significant cytotoxic effects against human hepatocellular carcinoma cell lines, suggesting a potential route for the development of new anticancer therapies (Elhady, 2015).

Molecular Docking Studies for Drug Discovery

Molecular docking studies of benzothiazolopyridine compounds, facilitated by modifications such as the introduction of piperidine units, have been conducted to predict activity against breast cancer targets. These studies help in understanding the molecular interactions between potential therapeutic compounds and biological targets, guiding the design of molecules with improved efficacy (Shirani et al., 2021).

Neuropharmacological Applications

Derivatives of imidazolidin-2-one, such as 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles, have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor. These findings suggest applications in neuropharmacology, particularly for conditions like Parkinson's disease, highlighting the potential for derivatives of "1-Benzyl-3-piperidin-4-ylimidazolidin-2-one hydrochloride" in the development of neurological disorder treatments (Wright et al., 1999).

Mechanism of Action

While the specific mechanism of action for 1-Benzyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride is not mentioned in the search results, it’s worth noting that piperidine derivatives are often used in the pharmaceutical industry, suggesting a wide range of potential mechanisms depending on the specific derivative and its intended use .

properties

IUPAC Name |

1-benzyl-3-piperidin-4-ylimidazolidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O.ClH/c19-15-17(12-13-4-2-1-3-5-13)10-11-18(15)14-6-8-16-9-7-14;/h1-5,14,16H,6-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEGPXASPWPXHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCN(C2=O)CC3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(10Z)-10-[(4-chlorophenyl)methylidene]-11-thia-1-azatetracyclo[10.7.0.0^{3,8}.0^{13,18}]nonadeca-3(8),4,6,13(18),14,16-hexaene-9,19-dione](/img/structure/B2830924.png)

![2-[2-[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one](/img/structure/B2830927.png)

![N-[[2-(Methanesulfonamido)cyclopentyl]methyl]but-2-ynamide](/img/structure/B2830931.png)